molecular formula C10H10N2O3S B1408187 2-Nitro-5-(thiazolidin-3-yl)benzaldehyde CAS No. 1707365-39-6

2-Nitro-5-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1408187
CAS No.: 1707365-39-6
M. Wt: 238.27 g/mol
InChI Key: LXSJHLRGPQEJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(thiazolidin-3-yl)benzaldehyde is a versatile compound with numerous applications in the fields of chemistry, biology, and industry. It is characterized by the presence of a nitro group, a thiazolidine ring, and a benzaldehyde moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(thiazolidin-3-yl)benzaldehyde typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as multicomponent reactions, click chemistry, and green chemistry approaches. These methods aim to improve the efficiency, selectivity, and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-5-(thiazolidin-3-yl)benzaldehyde.

    Reduction: Formation of 2-nitro-5-(thiazolidin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-5-(thiazolidin-3-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidine ring may also contribute to its activity by interacting with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzaldehyde: Lacks the thiazolidine ring, resulting in different reactivity and applications.

    5-(Thiazolidin-3-yl)benzaldehyde: Lacks the nitro group, affecting its chemical properties and biological activity.

    2-Nitro-5-(thiazolidin-3-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.

Uniqueness

2-Nitro-5-(thiazolidin-3-yl)benzaldehyde is unique due to the combination of its nitro group, thiazolidine ring, and benzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-nitro-5-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-6-8-5-9(11-3-4-16-7-11)1-2-10(8)12(14)15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSJHLRGPQEJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265640
Record name Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-39-6
Record name Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-nitro-5-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Nitro-5-(thiazolidin-3-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.